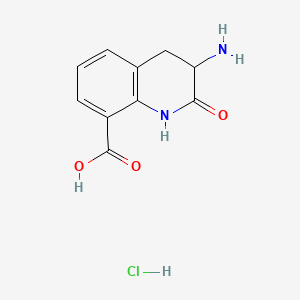

3-Amino-1,2,3,4-tetrahydro-2-oxo-8-quinolinecarboxylic Acid Monohydrochloride

Description

3-Amino-1,2,3,4-tetrahydro-2-oxo-8-quinolinecarboxylic Acid Monohydrochloride is a heterocyclic organic compound featuring a partially saturated quinoline core. Its structure includes a tetrahydroquinoline scaffold with an amino group at position 3, a keto group at position 2, and a carboxylic acid substituent at position 7. The monohydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical applications.

Propriétés

IUPAC Name |

3-amino-2-oxo-3,4-dihydro-1H-quinoline-8-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3.ClH/c11-7-4-5-2-1-3-6(10(14)15)8(5)12-9(7)13;/h1-3,7H,4,11H2,(H,12,13)(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAUDMCZYWRJIQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NC2=C1C=CC=C2C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Role of Lewis Acid Catalysts

Aluminum chloride (AlCl₃) and ferric chloride (FeCl₃) are the most effective catalysts for the piperazination step, achieving yields of 72.4% and 75%, respectively. These Lewis acids facilitate the substitution of the chlorine atom at position 7 by coordinating with the quinoline’s carbonyl group, thereby activating the substrate for nucleophilic attack. Comparative studies show that AlCl₃ reduces isomer formation to <5% in the reaction mass, whereas FeCl₃ improves reaction rates by 15% due to its higher electrophilicity.

Solvent Selection

n-Butanol is the preferred solvent for its ability to stabilize intermediate carbocation species through hydrogen bonding. Reactions conducted in n-butanol at 110–130°C achieve complete conversion within 4 hours, compared to 6 hours in methanol or ethanol. Polar aprotic solvents like dimethylformamide (DMF) are avoided due to their tendency to promote decarboxylation side reactions, which can reduce yields by up to 20%.

Acidification and Salt Formation

The free base form of the compound is converted to its monohydrochloride salt by treatment with hydrochloric acid (HCl) in aqueous methanol. A critical parameter is maintaining the reaction pH at 4.0–4.5 during acidification to prevent over-protonation of the piperazine moiety. Excess HCl is avoided to minimize the formation of dihydrochloride salts, which are hygroscopic and challenging to crystallize. The optimal HCl stoichiometry is 1.05 equivalents relative to the free base, yielding 99.85% pure monohydrochloride with <0.10% residual solvents.

Purification and Impurity Control

Activated Carbon Treatment

Post-crystallization, the crude product is dissolved in refluxing aqueous methanol and treated with activated carbon (4.8 g per 100 g of product) to adsorb colored impurities and residual catalysts. This step reduces the concentration of metal ions (e.g., Al³⁺, Fe³⁺) to <10 ppm, as measured by inductively coupled plasma mass spectrometry (ICP-MS).

Recrystallization Protocols

Recrystallization from methanol-water mixtures (3:1 v/v) at 5–8°C produces needle-shaped crystals with a mean particle size of 50–70 μm. This size range ensures optimal solubility profiles for pharmaceutical formulations. The process is repeated twice to achieve a final HPLC purity of 99.9%, with all single impurities below the International Council for Harmonisation (ICH) threshold of 0.10%.

Comparative Analysis of Synthetic Routes

The table below summarizes key metrics for two industrial-scale methods:

The aluminum chloride method outperforms the boric acid-anhydride approach in yield and impurity control, despite higher catalyst costs. This advantage stems from AlCl₃’s superior activation of the quinoline core, which suppresses competing side reactions .

Analyse Des Réactions Chimiques

Types of Reactions

3-Amino-1,2,3,4-tetrahydro-2-oxo-8-quinolinecarboxylic Acid Monohydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of substituted quinoline compounds .

Applications De Recherche Scientifique

3-Amino-1,2,3,4-tetrahydro-2-oxo-8-quinolinecarboxylic Acid Monohydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms involving quinoline derivatives.

Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.

Industry: It is used in the production of various chemical products and as an intermediate in the synthesis of pharmaceuticals.

Mécanisme D'action

The mechanism of action of 3-Amino-1,2,3,4-tetrahydro-2-oxo-8-quinolinecarboxylic Acid Monohydrochloride involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

The compound is compared to structurally related heterocyclic molecules and pharmaceutical salts (Table 1).

Table 1: Structural and Functional Comparison

| Compound Name | Core Structure | Key Functional Groups | Molecular Formula | Pharmacological Class |

|---|---|---|---|---|

| 3-Amino-1,2,3,4-tetrahydro-2-oxo-8-quinolinecarboxylic Acid Monohydrochloride | Tetrahydroquinoline | -NH₂ (C3), -COOH (C8), -O= (C2), HCl | C₁₀H₁₁ClN₂O₃ | Not specified |

| Bacampicillin Hydrochloride | Bicyclic β-lactam | β-lactam, ester, -NH₂, HCl | C₂₁H₂₇N₃O₇S·HCl | Antibiotic (prodrug) |

| Benazepril Hydrochloride | Benzazepine | -COOH, ester, -NH-, HCl | C₂₄H₂₈N₂O₅·HCl | ACE inhibitor (prodrug) |

| 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid (Impurity A) | Quinolone | -COOH (C3), -O= (C4), -Cl, -F | C₁₃H₁₀ClFNO₃ | Antibiotic impurity |

| Moexipril Hydrochloride | Tetrahydroisoquinoline | -COOH, ester, -OCH₃, HCl | C₂₇H₃₄N₂O₇·HCl | ACE inhibitor (prodrug) |

Key Observations :

Core Heterocycles: The target compound’s tetrahydroquinoline core differs from Bacampicillin’s β-lactam ring, Benazepril’s benzazepine, and Moexipril’s isoquinoline. Quinolone derivatives (e.g., Impurity A) share a bicyclic aromatic system but lack the amino group and partial saturation of the target compound . The 2-oxo group in the target compound contrasts with the 4-oxo group in quinolones, which is critical for antibacterial activity via DNA gyrase inhibition .

This group may influence hydrogen bonding in biological targets . The carboxylic acid (-COOH) at position 8 is analogous to the -COOH groups in Benazepril and Moexipril, which are essential for ACE binding .

Salt Forms :

- All compared compounds are hydrochloride salts, improving aqueous solubility. Bacampicillin and Benazepril adhere to strict USP potency standards (e.g., Bacampicillin: 623–727 µg/mg ampicillin equivalence), suggesting similar quality control may apply to the target compound .

Pharmacological and Physicochemical Properties

- Solubility and Stability : Hydrochloride salts generally exhibit enhanced solubility in polar solvents. For instance, Benazepril Hydrochloride is stored in tight containers to prevent degradation, a practice likely applicable to the target compound .

- Biological Activity: While quinolones (e.g., ciprofloxacin derivatives) target bacterial DNA gyrase, ACE inhibitors like Benazepril and Moexipril act on angiotensin-converting enzyme.

Activité Biologique

3-Amino-1,2,3,4-tetrahydro-2-oxo-8-quinolinecarboxylic Acid Monohydrochloride (CAS Number 113225-48-2) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H11ClN2O3

- Molecular Weight : 242.66 g/mol

- Density : 1.4 g/cm³

- Boiling Point : 487.4 °C at 760 mmHg

- LogP : 1.02

Antimicrobial Activity

Research has indicated that compounds similar to 3-Amino-1,2,3,4-tetrahydro-2-oxo-8-quinolinecarboxylic acid exhibit significant antimicrobial properties. For instance, quinoline derivatives have shown efficacy against various bacterial strains and fungi. The mechanism often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, which are crucial for bacterial replication .

Anticancer Properties

Several studies have highlighted the potential anticancer effects of quinoline derivatives. These compounds have been shown to induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival. Notably, the inhibition of COX enzymes has been linked to reduced tumorigenesis in colorectal and breast cancers .

Neuroprotective Effects

The neuroprotective properties of quinoline derivatives are attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress. In vitro studies suggest that these compounds can protect neuronal cells from excitotoxicity and apoptosis induced by glutamate .

The biological activity of this compound is primarily mediated through:

- Enzyme Inhibition : The compound acts as an inhibitor of various enzymes involved in cancer progression and microbial resistance.

- Apoptosis Induction : It promotes programmed cell death in malignant cells via intrinsic pathways.

- Antioxidant Activity : The compound exhibits antioxidant properties that help mitigate oxidative damage in cells.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of several quinoline derivatives against resistant strains of bacteria. The results demonstrated that 3-Amino-1,2,3,4-tetrahydro-2-oxo-8-quinolinecarboxylic acid showed a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a therapeutic agent against resistant infections .

Anticancer Research

In a study focusing on colorectal cancer models, the administration of quinoline derivatives led to a significant reduction in tumor size and enhanced survival rates in treated animals compared to controls. The underlying mechanism was attributed to the downregulation of COX-2 expression and subsequent reduction in prostaglandin E2 levels .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Amino-1,2,3,4-tetrahydro-2-oxo-8-quinolinecarboxylic Acid Monohydrochloride, and how can intermediates be purified?

- Methodology : Synthesis often involves cyclization of precursor quinoline derivatives. For example, analogous tetrahydroquinoline-carboxylic acids are synthesized via acid-catalyzed cyclization followed by hydrochlorination (e.g., using HCl gas in ethanol) . Key steps include:

- Step 1 : Condensation of substituted anilines with cyclic ketones to form tetrahydroquinoline scaffolds.

- Step 2 : Functionalization of the scaffold via carboxylation (e.g., using chloroformates) and amination.

- Purification : Recrystallization from ethanol/water mixtures or preparative HPLC (C18 columns, acetonitrile/water gradients) .

- Critical Parameters : Monitor reaction progress via TLC (silica gel, UV detection) and confirm stereochemistry with chiral HPLC or X-ray crystallography.

Q. Which analytical techniques are most reliable for characterizing purity and structural integrity?

- Methodology :

- HPLC : Use reverse-phase columns (e.g., C18) with UV detection at 254 nm. Compare retention times against pharmacopeial reference standards (e.g., USP/EP guidelines for related compounds) .

- NMR : - and -NMR (DMSO-d6 or CDCl3) to confirm substitution patterns and hydrogen bonding (e.g., NH protons at δ 6.8–7.2 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] for CHNO·HCl: calculated 259.05, observed 259.04) .

Advanced Research Questions

Q. How does the compound’s stability vary under thermal, photolytic, or hydrolytic conditions, and what degradation products form?

- Methodology :

- Forced Degradation Studies :

- Thermal : Heat at 80°C for 24 hours in solid state; analyze via HPLC for deamination or decarboxylation products.

- Hydrolytic : Expose to 0.1 M HCl/NaOH (70°C, 6 hours); monitor cleavage of the tetrahydroquinoline ring .

- Key Findings :

| Condition | Major Degradants Identified | Detection Method |

|---|---|---|

| Acidic Hydrolysis | 8-Quinolinecarboxylic acid | LC-MS/MS |

| UV Light | Oxo-quinoline derivatives | NMR |

Q. What strategies are effective for impurity profiling during scale-up synthesis?

- Methodology :

- Impurity Sourcing : Identify process-related impurities (e.g., des-amino intermediates) via LC-MS and spiking experiments with synthetic standards .

- Chromatographic Separation : Use gradient elution (0.1% TFA in water/acetonitrile) to resolve structurally similar impurities (e.g., regioisomers or diastereomers) .

Q. How can interactions between the compound and biological targets (e.g., enzymes) be mechanistically studied?

- Methodology :

- Fluorescence Titration : Measure binding affinity to serum albumin (e.g., BSA) by monitoring tryptophan quenching at λ 280 nm .

- Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions with bacterial DNA gyrase (a target for quinolone analogs). Focus on hydrogen bonding with Asp-437 and hydrophobic contacts with the tetrahydroquinoline ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.